molecular formula C12H9ClN2OS B091123 Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- CAS No. 18592-51-3

Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-

Cat. No. B091123
CAS RN: 18592-51-3
M. Wt: 264.73 g/mol
InChI Key: XEPDFZCGSSDIGR-UHFFFAOYSA-N
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Description

Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetophenone, which is a widely used organic compound. The synthesis of this compound is complex, and it requires specific methods to produce it in high yield and purity.

Mechanism Of Action

The mechanism of action of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation.

Biochemical And Physiological Effects

Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has been shown to have biochemical and physiological effects in various studies. It has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- in lab experiments include its potential as a versatile building block in organic synthesis and its potential applications in various fields of scientific research. However, its limitations include its complex synthesis method, which may be challenging to reproduce in other labs, and its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-. These include further studies on its mechanism of action, its potential as a ligand in coordination chemistry, and its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis method to achieve even higher yields and purity of the product. Overall, acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a compound with significant potential for scientific research, and further studies are needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a multistep process that involves the reaction of 2-chloro-3-pyridazinecarboxylic acid with thioacetamide in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized to achieve high yield and purity of the product.

Scientific Research Applications

Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.

properties

CAS RN

18592-51-3

Product Name

Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XEPDFZCGSSDIGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl

synonyms

α-[(6-Chloropyridazin-3-yl)thio]acetophenone

Origin of Product

United States

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